Phenanthren-4-ol
Overview
Description
Mechanism of Action
Phenanthren-4-ol, also known as 4-Phenanthrenol or 4-Phenanthrol, is a chemical compound with the molecular formula C14H10O . This article will discuss the mechanism of action of this compound, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Phenanthrenes, the class of compounds to which this compound belongs, are known to interact with various biological targets .
Mode of Action
Phenanthrenes are known to exhibit a range of biological activities, including acting as opioid agonists and antagonists . The exact interaction of this compound with its targets and the resulting changes at the molecular level remain to be elucidated.
Biochemical Pathways
Phenanthrenes are known to interact with various biochemical pathways, particularly those involving opioid receptors .
Result of Action
Phenanthrenes are known to exhibit a range of biological activities, including analgesic effects, which are likely mediated through their interaction with opioid receptors .
Action Environment
It is known that the compound should be stored in a dry room at normal temperature for optimal stability .
Biochemical Analysis
Biochemical Properties
It is known to be a xenobiotic, a compound foreign to a living organism As such, it may interact with various enzymes, proteins, and other biomolecules in the body, potentially influencing biochemical reactions
Cellular Effects
Given its xenobiotic nature , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenanthren-4-ol can be achieved through several methods. One common approach involves the hydroxylation of phenanthrene using oxidizing agents. For instance, phenanthrene can be treated with reagents such as chromic acid or potassium permanganate under controlled conditions to introduce the hydroxyl group at the desired position .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic oxidation of phenanthrene. This process typically employs catalysts like vanadium pentoxide (V2O5) or molybdenum trioxide (MoO3) to facilitate the selective hydroxylation of phenanthrene .
Chemical Reactions Analysis
Types of Reactions: Phenanthren-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone using oxidizing agents like chromic acid.
Reduction: Reduction of this compound can yield 4-hydroxy-9,10-dihydrophenanthrene.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of halogenated or sulfonated derivatives.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Hydrogen gas with a catalyst such as Raney nickel.
Substitution: Bromine for halogenation, sulfuric acid for sulfonation.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: 4-Hydroxy-9,10-dihydrophenanthrene.
Substitution: Halogenated or sulfonated phenanthrene derivatives.
Scientific Research Applications
Phenanthren-4-ol has several applications in scientific research:
Comparison with Similar Compounds
9-Phenanthrenol: Another hydroxylated derivative of phenanthrene, differing in the position of the hydroxyl group.
2,6-Dimethoxy-4-phenanthrenol: A derivative with additional methoxy groups, which can alter its chemical properties and biological activities.
Uniqueness: Phenanthren-4-ol is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity compared to other phenanthrene derivatives. Its ability to selectively inhibit TRPM4 channels sets it apart from other similar compounds .
Properties
IUPAC Name |
phenanthren-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMYIUXARJLHEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227324 | |
Record name | 4-Hydroxyphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7651-86-7 | |
Record name | 4-Hydroxyphenanthrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7651-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxyphenanthrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007651867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenanthrenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171284 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxyphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenanthren-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.740 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXYPHENANTHRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ED7OAK0P9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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